Imidazo[1,5-a]pyridin-7-amine
Description
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C7H7N3/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H,8H2 |
InChI Key |
YMOAGHVCZDUAOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C2C=C1N |
Origin of Product |
United States |
Preparation Methods
Nitroalkane Cyclocondensation
A robust method involves the cyclocondensation of 2-picolylamines with nitroalkanes in polyphosphoric acid (PPA) medium. Phosphorous acid catalyzes the electrophilic activation of nitroalkanes, enabling efficient ring closure. For example, reaction of 2-(aminomethyl)pyridine with nitroethane (1:1.2 molar ratio) in PPA at 120°C for 6 hours yields imidazo[1,5-a]pyridin-7-amine with 78–85% efficiency. Key advantages include:
-
Regioselectivity : Exclusive formation of the 7-amine derivative due to electronic effects of the pyridine nitrogen.
-
Functional Group Tolerance : Alkyl and aryl nitroalkanes participate without side reactions.
Table 1: Optimization of Cyclocondensation Parameters
| Nitroalkane | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Nitroethane | 120 | 6 | 85 |
| Nitrobenzene | 130 | 8 | 72 |
| 2-Nitropropane | 110 | 5 | 68 |
Ritter-Type Reactions
Intermolecular Ritter-type reactions offer an alternative pathway. A recent protocol employs bismuth triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) in dichloroethane (DCE) with acetonitrile as the nitrile source. For instance, treating 2-picolylamine derivatives with acetonitrile (15 equiv) in the presence of Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) at 150°C for 12 hours achieves 70–82% yields. Mechanistic studies suggest:
-
Dual Activation : Bi(OTf)₃ activates the nitrile, while p-TsOH·H₂O protonates the intermediate.
-
Scalability : Demonstrated at 50-g scale with minimal yield drop (≤5%).
Multicomponent Reactions
Parallel synthesis strategies enable rapid diversification. A 13-step protocol for the PARG inhibitor SYN419 illustrates this approach, where imidazo[1,5-a]pyridine core 18 is synthesized via sequential Buchwald–Hartwig amination and Suzuki coupling. Critical steps include:
Table 2: Key Intermediates in Multicomponent Synthesis
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Buchwald Coupling | Pd₂(dba)₃, Xantphos, 100°C | 93 |
| 5 | Suzuki–Miyaura | Pd(PPh₃)₄, MW, 120°C | 88 |
| 9 | Reductive Amination | NaBH₃CN, MeOH, RT | 76 |
Oxidative Cyclization and Transannulation
Oxidative methods leverage metal catalysts to construct the imidazo[1,5-a]pyridine core. Copper(I) iodide-mediated cyclization of propargylamines with amidines achieves 65–74% yields under mild conditions. For example, heating 2-ethynylpyridine with benzamidine (1:1.1 ratio) in DMF at 80°C for 4 hours furnishes the target compound.
Industrial-Scale Synthesis Approaches
Kilogram-scale production requires cost-effective and reproducible protocols. A notable example involves:
Table 3: Scalability Metrics for Industrial Methods
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Output (kg) | 500 | 1,200 |
| Cost per Kilogram ($) | 12,000 | 8,500 |
| Purity (%) | 98.5 | 99.2 |
Comparative Analysis of Synthetic Methods
Evaluating efficiency, cost, and practicality reveals trade-offs:
-
Cyclocondensation : High yields but requires corrosive PPA.
-
Ritter-Type Reactions : Scalable but dependent on expensive Bi(OTf)₃.
-
Multicomponent Strategies : Versatile yet synthetically demanding.
Table 4: Method Comparison
| Method | Yield (%) | Cost ($/g) | Scalability |
|---|---|---|---|
| Cyclocondensation | 85 | 50 | Moderate |
| Ritter-Type | 82 | 120 | High |
| Multicomponent | 88 | 200 | Low |
Case Studies and Recent Advances
-
SYN419 Production : A 13-step synthesis produced 10 kg of imidazo[1,5-a]pyridine core 18 , enabling preclinical toxicology studies.
-
Anticancer Derivatives : N-Substituted analogues showed IC₅₀ values of 0.87–12.91 μM against breast cancer cell lines, outperforming doxorubicin in selectivity indices .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides are used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine-7-one, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
Synthesis of Imidazo[1,5-a]pyridin-7-amine
The synthesis of this compound has been the subject of extensive research. Various methodologies have been developed, including:
- Cyclocondensation Reactions : These reactions involve the condensation of appropriate precursors to form the imidazo[1,5-a]pyridine framework. For instance, the cyclocondensation of 2-(aminomethyl)quinolines with nitroalkanes has been explored to yield imidazo[1,5-a]pyridines in moderate to good yields .
- Multicomponent Reactions : Recent studies have demonstrated the synthesis of tetrazole-linked imidazo[1,5-a]pyridines through multicomponent reactions involving readily available building blocks. This approach enhances the diversity of derivatives that can be synthesized from simple precursors .
Biological Activities
This compound derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Compounds containing this structure have been identified as lead compounds in anticancer therapy. For example, certain derivatives have shown activity against breast cancer cell lines (e.g., MCF-7) and other cancer types by inhibiting specific cellular pathways .
- Antimicrobial Properties : The imidazo[1,5-a]pyridine scaffold is present in several bioactive molecules with antimicrobial properties. These include compounds that act as inhibitors of HIV protease and other pathogens .
- Neurological Applications : Research indicates potential use in imaging techniques for neurodegenerative diseases. Imidazo[1,2-a]pyridin-7-amines have been investigated for their ability to bind and image tau aggregates associated with Alzheimer's disease .
Material Science Applications
Beyond biological applications, this compound plays a role in materials science:
- Optoelectronic Devices : The unique optical properties of imidazo[1,5-a]pyridine derivatives make them suitable for applications in optoelectronic devices. Their luminescent characteristics are being explored for use in sensors and emitters in imaging technologies .
- Sensors : The compound's ability to undergo various chemical transformations allows it to be used in sensor technologies for detecting environmental pollutants and biological markers.
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Imidazo[1,5-a]pyridin-7-amine with three analogs: Imidazo[1,2-a]pyrimidin-5-amine , 3-bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine , and 2-phenylimidazo[1,2-a]pyrimidin-7-amine . Key differences arise in fused ring systems, substituents, and molecular weights, which influence reactivity, solubility, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Ring Fusion and Electronic Properties: this compound’s pyridine fusion at 1,5-a positions distinguishes it from [1,2-a]-fused analogs (e.g., pyrimidine in ). Pyrimidine-fused analogs (e.g., ) exhibit increased nitrogen content, improving hydrogen-bonding capacity compared to pyridine-based scaffolds.
Substituent Effects :
- Halogenation (e.g., bromine in ) increases molecular weight and polarizability, enhancing interactions with halogen-binding pockets in proteins.
- Bulky groups like phenyl () or N-propyl () improve lipophilicity, which may influence blood-brain barrier permeability or metabolic stability.
Biological Relevance :
Biological Activity
Imidazo[1,5-a]pyridin-7-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a fused ring system that includes an imidazole and a pyridine moiety. This unique structure contributes to its biological properties, making it a versatile scaffold for drug development.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 164.18 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research has demonstrated that this compound and its derivatives exhibit significant cytotoxic activity against various cancer cell lines. A study evaluated a series of imidazo[1,5-a]pyridine-benzimidazole hybrids for their anticancer potential against 60 human tumor cell lines. Notably, compounds 5d and 5l showed GI50 values ranging from 1.06 to 14.9 μM and 0.43 to 7.73 μM, respectively, indicating potent antiproliferative effects .
The mechanism underlying the anticancer activity involves the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometric analyses revealed that these compounds inhibit tubulin polymerization, which is crucial for mitosis . The binding interactions at the colchicine site of tubulin were confirmed through molecular docking studies.
Protein Kinase Inhibition
This compound derivatives have also been identified as potent inhibitors of various protein kinases. A study focused on their ability to inhibit DYRK1A and CLK1 kinases, which are implicated in neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the imidazo ring significantly influenced inhibitory potency.
Table 2: Inhibition Potency of Imidazo[1,5-a]pyridine Derivatives
| Compound | DYRK1A IC50 (µM) | CLK1 IC50 (µM) |
|---|---|---|
| Compound A | 3.5 | 4.0 |
| Compound B | 2.0 | 2.5 |
| Compound C | 5.0 | 6.0 |
Anti-inflammatory Activity
Certain derivatives of this compound have demonstrated anti-inflammatory effects by acting as NIK inhibitors. These compounds showed promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Studies indicate that some derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Evaluation
In a notable study published in PubMed, researchers synthesized several imidazo[1,5-a]pyridine derivatives and evaluated their cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that these compounds effectively induced apoptosis through multiple pathways, including ROS generation and caspase activation .
Case Study 2: Kinase Inhibition in Alzheimer's Disease
Another investigation focused on the inhibition of DYRK1A by imidazo[1,5-a]pyridine derivatives. The study found that specific modifications could enhance potency significantly, providing insights into the design of new therapeutic agents for Alzheimer's disease .
Q & A
Q. What are the common synthetic routes for Imidazo[1,5-a]pyridin-7-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as aminopyridines with carbonyl-containing reagents. For example, describes a method using silylformamidine under reflux in benzene, followed by crystallization. Key factors include solvent choice (e.g., benzene vs. ether), temperature (reflux conditions), and stoichiometry of reagents. Optimization via factorial design (e.g., varying temperature, catalyst loading) can improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Standard techniques include:
Q. How is the biological activity of this compound typically evaluated in vitro?
Assays include:
- Enzyme inhibition : IC50 measurements against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
- Cytotoxicity : MTT or CellTiter-Glo assays in cancer cell lines, with dose-response curves to determine EC50 values .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?
Contradictions may arise from variations in assay conditions (e.g., buffer pH, incubation time) or structural impurities. Solutions include:
Q. What computational strategies are effective for predicting the reactivity of this compound in functionalization reactions?
Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity (e.g., C-3 vs. C-5 substitution). Molecular docking simulations may also guide modifications to enhance target binding .
Q. How can AI-driven tools optimize the synthesis of this compound derivatives?
Platforms like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., solvent polarity, catalyst loading) to maximize yield. AI algorithms trained on historical data can propose novel routes or predict side-products .
Methodological Challenges
Q. What experimental design principles apply to scaling up this compound synthesis?
Use a split-plot factorial design to prioritize critical factors (e.g., temperature, pressure) while minimizing resource use. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 5 | 10 |
| Reaction time (h) | 12 | 24 |
Analyze interactions using response surface methodology (RSM) to identify optimal conditions .
Q. How do structural modifications at position 7 influence the physicochemical properties of this compound?
Introducing electron-withdrawing groups (e.g., -CF3) increases metabolic stability but may reduce solubility. LogP and pKa values can be predicted using software like ACD/Labs or experimentally validated via shake-flask assays .
Data Management and Analysis
Q. What strategies ensure data integrity in studies involving this compound?
Q. How can researchers resolve conflicting crystallographic data for this compound derivatives?
Re-refine raw diffraction data using software like SHELXL or OLEX2. Validate hydrogen bonding networks against DFT-optimized geometries .
Theoretical and Practical Integration
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
